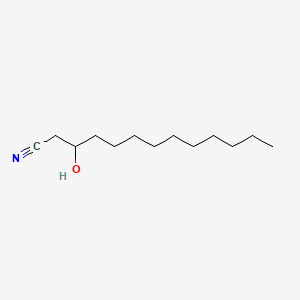
3-Hydroxytridecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxytridecanenitrile is an organic compound with the molecular formula C₁₃H₂₅NO. It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxytridecanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones. This reaction involves the cyanide ion attacking the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
In industrial settings, the production of hydroxynitriles often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxytridecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxytridecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxytridecanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxytridecanenitrile
- 3-Hydroxybutanenitrile
- 3-Hydroxyhexanenitrile
Uniqueness
3-Hydroxytridecanenitrile is unique due to its specific chain length and the position of the hydroxy and nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
30683-74-0 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
3-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-13(15)11-12-14/h13,15H,2-11H2,1H3 |
Clé InChI |
BMSKXVOVAICYGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


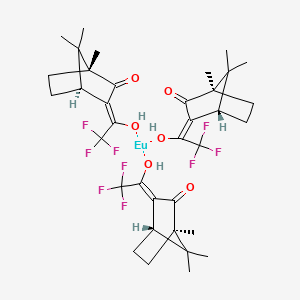
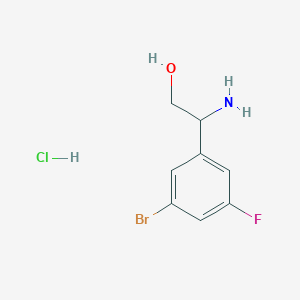
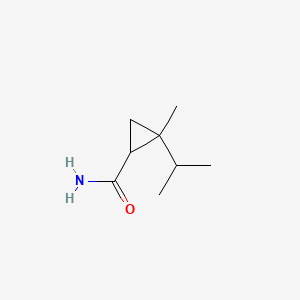
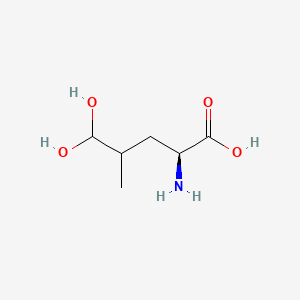

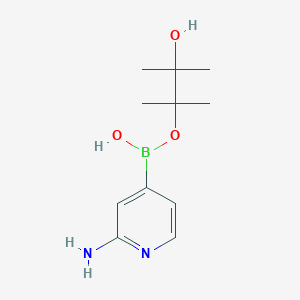
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
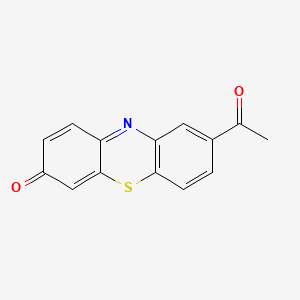
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
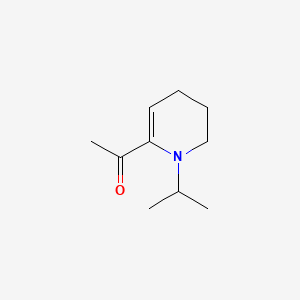
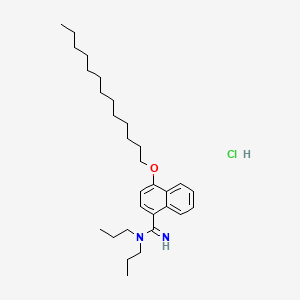
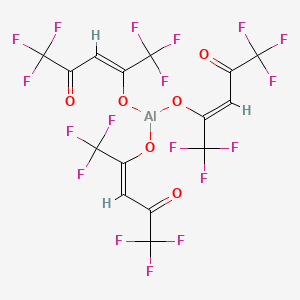
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
